2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple methyl groups and sulfonylamino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonylation of aniline derivatives followed by alkylation and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: This compound may be used in studies involving enzyme inhibition or as a probe to understand biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-methylphenylsulfonamido)acetate: Shares the sulfonylamino functionality but differs in the overall structure and substituents.
4-Hydroxy-3-methoxyphenylacetone: Contains similar aromatic groups but lacks the sulfonylamino group.
Uniqueness
What sets 2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide apart is its combination of multiple methyl groups and sulfonylamino functionalities, which can confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S2/c1-13(2)20-26(22,23)19-12-18(15(4)11-16(19)5)21(6)27(24,25)17-9-7-14(3)8-10-17/h7-13,20H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEUFZFWXMIUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.